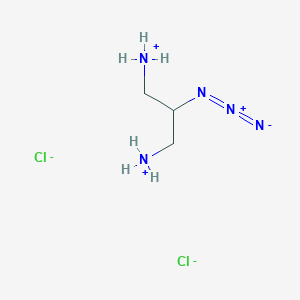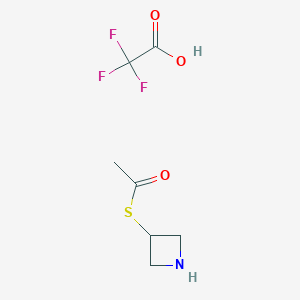
2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid is a compound that features a biphenyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl (Boc) protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid typically involves the following steps:
-
Formation of Biphenyl-4-yl Propanoic Acid: : The initial step involves the formation of biphenyl-4-yl propanoic acid through a Friedel-Crafts acylation reaction. This reaction uses biphenyl and propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of Boc-Protected Amino Group: : The next step involves the introduction of the Boc-protected amino group. This is achieved by reacting the biphenyl-4-yl propanoic acid with di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming the Boc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid undergoes various chemical reactions, including:
-
Deprotection: : The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA). This reaction yields the free amino acid.
-
Substitution Reactions:
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxylic acid functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: Free amino acid.
Substitution: Substituted biphenyl derivatives.
Oxidation: Oxidized derivatives of the amino and carboxylic acid groups.
Reduction: Reduced derivatives of the amino and carboxylic acid groups.
科学研究应用
2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid has several scientific research applications:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Boc group serves as a protecting group for the amino functionality.
Medicinal Chemistry: It is utilized in the development of bioactive molecules and pharmaceutical intermediates.
Material Science: The biphenyl group imparts unique properties, making the compound useful in the design of novel materials.
Biological Studies: The compound is employed in studies involving enzyme-substrate interactions and protein-ligand binding.
作用机制
The mechanism of action of 2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.
相似化合物的比较
Similar Compounds
2-(Biphenyl-4-yl)propanoic acid: Lacks the Boc-protected amino group.
3-(Boc-amino)propanoic acid: Lacks the biphenyl group.
2-(Phenyl-4-yl)-3-(Boc-amino)propanoic acid: Contains a phenyl group instead of a biphenyl group.
Uniqueness
2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid is unique due to the presence of both the biphenyl group and the Boc-protected amino group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of peptides and bioactive molecules. The biphenyl group provides additional stability and potential for further functionalization, while the Boc group offers protection during synthetic transformations.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-13-17(18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRHZMTUGYDUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol](/img/structure/B8179369.png)



![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-iodophenyl)propanoic acid](/img/structure/B8179404.png)



![5-{[(1S)-1-{[(2S)-1-(tert-butoxy)-1-oxopropan-2-yl]carbamoyl}ethyl]carbamoyl}pentanoic acid](/img/structure/B8179426.png)



